4-Amino-1-(2,6-dichlorobenzyl)piperidine
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Overview
Description
4-Amino-1-(2,6-dichlorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,6-dichlorobenzyl)piperidine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine, followed by the introduction of an amino group at the 4-position of the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,6-dichlorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-Amino-1-(2,6-dichlorobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,6-dichlorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(2,6-dichlorobenzyl)piperidine: Unique due to its specific substitution pattern on the benzyl ring.
4-Amino-1-(2,4-dichlorobenzyl)piperidine: Similar structure but different substitution pattern.
4-Amino-1-(2,6-difluorobenzyl)piperidine: Fluorine atoms instead of chlorine, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms on the benzyl ring can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16/h1-3,9H,4-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARGLPXKJCWHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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